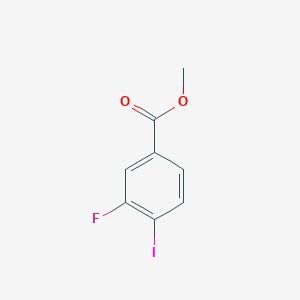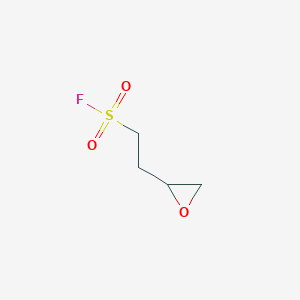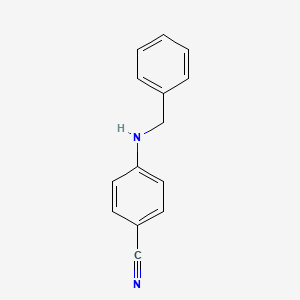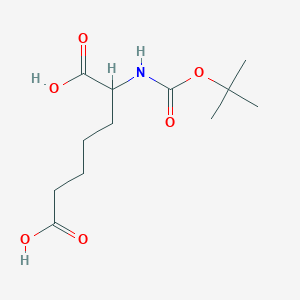
Boc-DL-2-aminoheptanedioic acid
Vue d'ensemble
Description
Boc-DL-2-aminoheptanedioic acid, also known as 2-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)heptanedioic acid, is a chemical compound .
Synthesis Analysis
The synthesis of Boc-DL-2-aminoheptanedioic acid can be achieved from DL-ALPHA-AMINOPIMELIC ACID and Di-tert-butyl dicarbonate .Molecular Structure Analysis
The molecular formula of Boc-DL-2-aminoheptanedioic acid is C12H21NO6. It has a molecular weight of 275.3 .Applications De Recherche Scientifique
1. Polymer Synthesis and Applications
Boc-DL-2-aminoheptanedioic acid and related derivatives have been extensively used in the synthesis of polymers. Kumar et al. (2012) and Bauri et al. (2013) reported the controlled synthesis of methacrylate polymers containing amino acid-based chiral monomers using RAFT polymerization. These polymers displayed pH-responsive characteristics and were found to be suitable for applications such as drug delivery and biomolecule conjugation (Kumar et al., 2012), (Bauri et al., 2013).
2. Nanofiber and Micelle Formation for Drug Delivery
Drescher et al. (2010) demonstrated the potential of amino-functionalized single-chain bolalipids in forming temperature and pH-dependent nanofibers and micelles, suitable for applications like drug delivery and hydrogel formation (Drescher et al., 2010).
3. Chiral Building Blocks for Pharmaceuticals
Lin et al. (2019) described the use of Boc-protected amino acids in the regiodivergent enantioselective C–H functionalization, indicating their importance as chiral building blocks for the design of new pharmaceuticals and peptidomimetics (Lin et al., 2019).
4. Phase Separation in Liquid Systems
Tao et al. (2015) explored the use of Boc-modified lipophilic acids for phase separation in miscible organic solvent and water systems, which has implications in controllable extraction-concentration or capture-release applications (Tao et al., 2015).
5. Self-Assembly and pH Responsiveness in Copolymers
Bauri et al. (2013) demonstrated the self-assembly and pH-responsive nature of block copolymers containing Boc-L/D-leucine methacryloyloxyethyl ester, which can be used in the fabrication of smart materials and drug delivery systems (Bauri et al., 2013).
6. Catalytic Applications
Heydari et al. (2007) showcased the use of Boc-protected amino acids in catalytic applications, demonstrating the versatility of these compounds in chemical synthesis and transformations (Heydari et al., 2007).
Mécanisme D'action
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-5-7-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFQLJOHYATVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-DL-2-aminoheptanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate](/img/structure/B3075118.png)
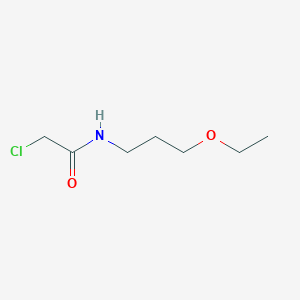
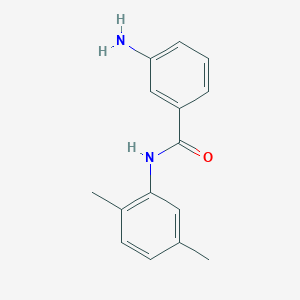


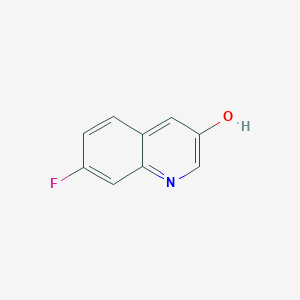
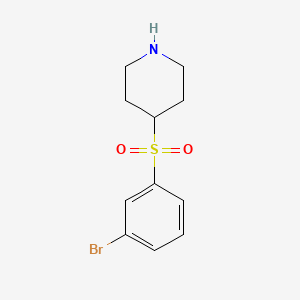
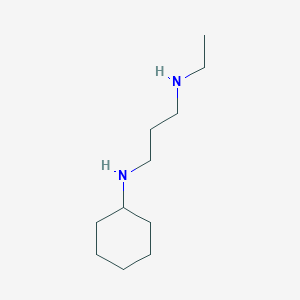

![Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate](/img/structure/B3075165.png)
![N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide](/img/structure/B3075173.png)
